molecular formula C27H25ClN4O3 B2593732 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 892282-83-6

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2593732
CAS No.: 892282-83-6
M. Wt: 488.97
InChI Key: VYQVVRBCOYJBOY-UHFFFAOYSA-N
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Description

7-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4(1H,3H)-dione derivative designed for research applications. This compound is of significant interest in medicinal chemistry, particularly as it shares a core scaffold with compounds known to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . These enzymes are critical targets for antimicrobial development, and quinazoline-dione derivatives are actively investigated to address the growing challenge of bacterial resistance to existing antibiotics . The molecular structure of this compound integrates a phenethyl group and a 4-(4-chlorophenyl)piperazine moiety, which are common pharmacophores that can influence bioavailability and target interaction. Researchers can explore this compound as a key intermediate or lead structure in the synthesis of novel therapeutic agents. As with all compounds in this class, it is intended for use in biochemical research, assay development, and structural-activity relationship (SAR) studies. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

892282-83-6

Molecular Formula

C27H25ClN4O3

Molecular Weight

488.97

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35)

InChI Key

VYQVVRBCOYJBOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via alkylation reactions, using phenethyl halides or similar reagents.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a chlorophenyl group, can be synthesized separately and then coupled to the quinazoline core through amide bond formation using coupling reagents like carbodiimides.

    Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and high-throughput screening of reaction conditions to identify the most efficient and scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The structure of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suggests it may interact with various biological targets involved in cancer progression.

  • Mechanism of Action : Quinazolines can inhibit specific kinases that play crucial roles in cell signaling pathways related to cancer. For instance, polo-like kinase 1 (Plk1) is a mitotic regulator often overexpressed in tumors. Compounds targeting Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .
  • Case Studies : Research indicates that similar quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, derivatives have been synthesized and evaluated for their activity against U937 leukemia cells, demonstrating promising results .

Anticonvulsant Properties

The quinazoline scaffold is also recognized for its anticonvulsant activity. The presence of the piperazine moiety in the compound may enhance its pharmacological profile.

  • Research Findings : Studies have shown that certain quinazoline derivatives possess anticonvulsant properties comparable to established medications like methaqualone. These compounds can modulate neurotransmitter systems and reduce seizure activity in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of quinazoline derivatives.

  • Optimization Strategies : Modifications to the piperazine and phenethyl groups can significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring have been correlated with enhanced potency against specific targets .

Pharmacokinetics and Toxicology

Evaluating the pharmacokinetic properties and potential toxicity of new compounds is essential for drug development.

  • Safety Profile : Preliminary studies on related quinazoline compounds indicate that they may exhibit acceptable safety profiles at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish safety for human use .

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural and synthetic differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Quinazoline-2,4(1H,3H)-dione 3-phenethyl; 7-(4-(4-chlorophenyl)piperazine-1-carbonyl) Presumed PARP inhibition Not reported -
Senaparib (5-fluoro-1-({4-fluoro-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}methyl)quinazoline-2,4(1H,3H)-dione) Quinazoline-2,4(1H,3H)-dione 5-fluoro; 1-(4-fluoro-3-(pyrimidin-2-yl-piperazine-carbonyl)benzyl) PARP inhibitor (Antineoplastic) 55.6% (4-step)
Compound 7a–e (6-triazolyl-3-phenylquinazoline-2,4(1H,3H)-diones) Quinazoline-2,4(1H,3H)-dione 6-(1H-1,2,4-triazol-1-yl); 3-phenyl Not reported Not reported
T1–T12 (Pyridazinones with (2-fluorophenyl)piperazine-benzalhydrazone) Pyridazinone 6-(2-fluorophenylpiperazine); 2-benzalhydrazone Not reported Not reported
Anti-mycobacterial Pyrimidine-dione (6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione) Pyrimidine-2,4(1H,3H)-dione 6-(piperidinyl-methyl); 4-(2,3-dimethylphenoxy) Anti-tuberculosis Not reported

Structural and Functional Insights

  • Quinazoline-dione vs. Pyridazinone/Pyrimidine-dione Cores: The quinazoline-dione core in the target compound and Senaparib is critical for PARP inhibition, as evidenced by Senaparib’s clinical use . In contrast, pyridazinone () and pyrimidine-dione () analogs target distinct pathways (e.g., anti-mycobacterial activity), highlighting the core’s role in determining biological specificity.
  • Piperazine Substituents :
    The target compound’s 4-chlorophenyl-piperazine group differs from Senaparib’s pyrimidinyl-piperazine. The chlorine atom may enhance hydrophobic interactions, while the pyrimidine ring in Senaparib could participate in π-stacking or hydrogen bonding with PARP’s catalytic domain .

  • Phenethyl vs. Benzyl Groups :
    The 3-phenethyl group in the target compound may improve membrane permeability compared to Senaparib’s 3-benzyl substituent due to increased lipophilicity. However, bulky substituents at this position could also hinder target engagement.

Pharmacological Considerations

  • PARP Inhibition :
    Senaparib’s antineoplastic activity is linked to PARP-1/2 trapping, a mechanism likely shared by the target compound due to structural similarities. The 4-chlorophenyl group may alter binding kinetics or selectivity compared to Senaparib’s pyrimidinyl group .

  • Anti-Mycobacterial Activity : Pyrimidine-diones with piperidinyl-methyl substituents () demonstrate the impact of core and substituent modifications on shifting therapeutic applications .

Biological Activity

The compound 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C23H24ClN3O2\text{C}_{23}\text{H}_{24}\text{ClN}_3\text{O}_2

This structure includes a piperazine moiety, which is known for its biological significance and ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Antitumor Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of piperazine can inhibit the growth of liver (HUH7), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cells .
    • Mechanism : The antitumor activity is attributed to the induction of apoptosis and inhibition of microtubule synthesis, which disrupts cell division .
  • Neuropharmacological Effects :
    • Piperazine derivatives have been identified as potential agents for treating neurological disorders due to their interaction with dopamine receptors. They act as antagonists at postsynaptic dopamine receptors while exhibiting agonistic properties at autoreceptors .
    • This dual action may provide therapeutic benefits in conditions like schizophrenia and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of the compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth across all tested lines. Notably:

  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM depending on the cell line.
  • Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited increased apoptosis markers compared to controls.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving mice:

  • The compound was administered to assess its effects on stereotypy induced by apomorphine. Results indicated a significant reduction in stereotypic behaviors at doses correlating with receptor antagonism.
  • Additionally, the compound was shown to modulate neurotransmitter levels in the brain, suggesting potential utility in treating dopamine-related disorders .

Research Findings Summary

Activity Effect Cell Lines/Models Mechanism
AntitumorSignificant cytotoxicityHUH7, MCF7, HCT-116Induction of apoptosis, microtubule inhibition
NeuropharmacologicalReduction in stereotypyMouse modelsDopamine receptor modulation
CytotoxicityDose-dependent inhibitionVarious cancer cell linesApoptosis induction

Q & A

Basic: What are the recommended synthetic routes for 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a quinazoline-dione core. A common approach includes:

Quinazoline Core Formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2,4-dione structure.

Phenethyl Substitution : Alkylation at position 3 using phenethyl bromide in the presence of a base like K₂CO₃ in DMF .

Piperazine-Carbonyl Incorporation : Reaction of 4-(4-chlorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) followed by coupling to the quinazoline core via nucleophilic acyl substitution .
Critical Parameters : Optimize reaction time (3–6 hours) and temperature (60–80°C) to avoid side products like over-alkylation or incomplete piperazine coupling .

Basic: How can structural characterization of this compound be validated?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the quinazoline-dione scaffold (δ 10–12 ppm for NH protons) and piperazine substituents (δ 2.5–3.5 ppm for CH₂ groups) .
  • LC/MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~520) and purity (>95%) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, particularly for the piperazine-carbonyl linkage .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays, given structural similarities to quinazoline kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Receptor Binding : Screen for serotonin (5-HT) or dopamine receptor affinity via radioligand displacement assays, leveraging the piperazine moiety’s CNS activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF₃) to assess effects on receptor binding .
  • Piperazine Flexibility : Compare 4-(4-chlorophenyl)piperazine with homologs (e.g., homopiperazine) to evaluate steric and electronic impacts .
  • Quinazoline Core Modifications : Introduce methyl or methoxy groups at positions 5 or 6 to modulate lipophilicity and bioavailability .
    Data Analysis : Use regression models to correlate substituent properties (e.g., Hammett σ, logP) with IC₅₀ values .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm kinase inhibition via Western blotting (e.g., phospho-EGFR levels) alongside enzymatic assays .
  • Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers or study-specific biases .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or 5-HT receptors to identify binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-carbonyl group in the binding pocket .
  • QSAR Modeling : Train models on datasets of quinazoline derivatives to predict ADMET properties .

Advanced: How to address synthetic challenges like low yield in the piperazine coupling step?

Methodological Answer:

  • Catalyst Optimization : Test coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. TEA) .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of the piperazine intermediate .
  • Microwave Assistance : Reduce reaction time (30 minutes vs. 3 hours) and enhance yield by 15–20% .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., triphosgene) .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carbonyl group .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., NH in piperazine) with deuterium to slow oxidative metabolism .
  • Prodrug Design : Mask the quinazoline-dione as an ester prodrug for enhanced oral bioavailability .
  • CYP Inhibition Screening : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Advanced: What strategies validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the phenethyl group for covalent target trapping .
  • CETSA : Monitor thermal stabilization of target proteins in cell lysates via Western blotting .
  • SPR Biosensing : Measure real-time binding kinetics to immobilized receptors (e.g., 5-HT₆) .

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